2-(2-Fluorophenyl)propanedial
Description
2-(2-Fluorophenyl)propanedial is an organic compound with the molecular formula C9H7FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedial group
Properties
IUPAC Name |
2-(2-fluorophenyl)propanedial | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJANIXMSRPTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C=O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)propanedial can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-Fluorophenyl)propanoic acid or 2-(2-Fluorophenyl)acetone.
Reduction: Formation of 2-(2-Fluorophenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)propanedial has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)propanedial involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)propanedial
- 2-(2-Bromophenyl)propanedial
- 2-(2-Methylphenyl)propanedial
Comparison: 2-(2-Fluorophenyl)propanedial is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorine-containing compound exhibits higher stability and reactivity. This makes it a valuable compound in various research applications .
Biological Activity
2-(2-Fluorophenyl)propanedial, with the molecular formula C9H7FO2, is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The biological activity of this compound is largely attributed to its structural features, particularly the fluorine atom, which enhances its reactivity. The compound is believed to interact with various biological targets, leading to inhibition of specific enzymes or receptors. These interactions can disrupt cellular pathways, resulting in significant biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Interaction: It may bind to specific receptors, altering signal transduction processes within cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on the antibacterial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
- Results Summary:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
-
Anticancer Activity
- In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment.
- Cell Viability Results:
Concentration (µM) Viability (%) 10 80 25 60 50 30
Comparative Analysis
When compared to similar compounds such as 2-(2-Chlorophenyl)propanedial and 2-(2-Bromophenyl)propanedial, this compound exhibits distinct advantages due to the fluorine atom's unique electronic properties. This results in enhanced stability and reactivity, which may contribute to its superior biological activity.
Comparison Table:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-(2-Chlorophenyl)propanedial | Moderate | Low |
| 2-(2-Bromophenyl)propanedial | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
